4-[(4-chlorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
Description
This compound belongs to the cyclopenta[d]pyrimidinone class, characterized by a fused bicyclic core. Key structural features include:
- 4-Chlorobenzyl sulfanyl group: The chlorine atom introduces electronegativity and steric bulk, which may influence target binding.
- 2-one position: The ketone at position 2 distinguishes it from analogs with 4-one configurations, affecting tautomerism and hydrogen-bonding interactions.
Properties
Molecular Formula |
C17H19ClN2OS |
|---|---|
Molecular Weight |
334.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-1-propyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C17H19ClN2OS/c1-2-10-20-15-5-3-4-14(15)16(19-17(20)21)22-11-12-6-8-13(18)9-7-12/h6-9H,2-5,10-11H2,1H3 |
InChI Key |
QQICNVZILMYYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(CCC2)C(=NC1=O)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps. One common approach starts with the preparation of the cyclopenta[d]pyrimidin-2-one core, followed by the introduction of the 4-chlorophenylmethylsulfanyl group and the propyl chain. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
*Calculated based on formula C₁₆H₁₈ClN₂OS.
Key Findings :
- The 4-chlorobenzyl group in the target compound and Q/4 likely improves binding affinity to hydrophobic enzyme pockets (e.g., matrix metalloproteinases) compared to methyl or fluorine analogs .
Nitrogen Substituent Modifications
Key Findings :
- The 1-propyl group offers a compromise between lipophilicity and metabolic stability compared to polar groups (e.g., 3-hydroxypropyl) .
Ketone Position and Tautomerism
- 2-one vs. 4-one: The target compound’s 2-one configuration may favor enol tautomer formation, enabling unique hydrogen-bonding interactions with biological targets compared to 4-one analogs like Q/4 and 1UA .
Biological Activity
The compound 4-[(4-chlorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article presents a detailed examination of its biological activity, including antibacterial properties, enzyme inhibition, and therapeutic applications.
- Molecular Formula : C15H22ClN2OS
- Molecular Weight : 278.4 g/mol
- IUPAC Name : 4-[(4-chlorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
Antibacterial Activity
The antibacterial properties of the compound have been evaluated against various bacterial strains. Studies indicate that it exhibits moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other tested strains such as Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has also demonstrated significant enzyme inhibitory activity. Notably, it acts as an acetylcholinesterase (AChE) inhibitor and has shown strong inhibitory effects on urease. The IC50 values for these activities indicate its potential for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | Highly Active |
The mechanism of action involves the interaction of the compound with specific molecular targets within bacterial cells and enzymes. Molecular docking studies suggest that the compound binds effectively to active sites of enzymes, inhibiting their function .
Case Studies
Several studies have explored the pharmacological behavior of related compounds bearing similar structural motifs. For instance, piperidine derivatives have shown promise in treating conditions such as cancer and diabetes due to their multifaceted biological activities .
In a recent study, a series of compounds similar to our target compound were synthesized and evaluated for various biological activities. The results indicated that compounds with sulfamoyl functionalities exhibited significant antibacterial and enzyme inhibitory actions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
